(2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt
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Overview
Description
(2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt is a complex organic compound that finds applications in various fields of chemistry and biology. The compound is characterized by its pyrrolidine ring, which is substituted with a benzyloxy group and a Boc-protected amine. The dicyclohexylammonium salt form enhances its solubility and stability, making it suitable for various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a γ-lactam.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via an etherification reaction, where a benzyl alcohol reacts with the pyrrolidine ring under basic conditions.
Boc Protection: The amine group on the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Acetic Acid Substitution: The acetic acid moiety is introduced through a substitution reaction, often involving an ester intermediate that is subsequently hydrolyzed to yield the carboxylic acid.
Formation of the Dicyclohexylammonium Salt: The final step involves the formation of the dicyclohexylammonium salt by reacting the free acid with dicyclohexylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection, followed by reactions with electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
(2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt involves its interaction with specific molecular targets, depending on its application. For instance, in enzyme studies, the compound may act as a substrate or inhibitor, binding to the active site and modulating enzyme activity. The Boc-protected amine group allows for selective reactions, while the benzyloxy group can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-aminopiperidine-4-carboxylic acid: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
3-Methoxyphenylboronic acid: Contains a boronic acid group and a methoxy substituent, used in different chemical contexts.
Uniqueness
(2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the Boc-protected amine and benzyloxy group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidin-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5.C12H23N/c1-18(2,3)24-17(22)19-11-15(9-14(19)10-16(20)21)23-12-13-7-5-4-6-8-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,14-15H,9-12H2,1-3H3,(H,20,21);11-13H,1-10H2/t14-,15+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYMJEWNEXHWOX-LDXVYITESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CC(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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